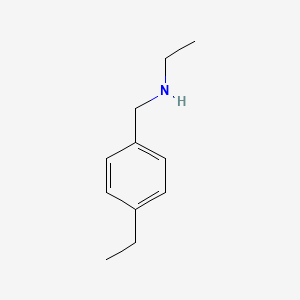

N-(4-ethylbenzyl)ethanamine

Description

N-(4-Ethylbenzyl)ethanamine is a phenethylamine derivative characterized by a benzyl group substituted with a 4-ethyl moiety at the aromatic ring and an ethylamine backbone. For example, N-(4-Ethylbenzyl)-2-(2-methoxyphenyl)ethanamine (CAS 423734-61-6), a closely related compound, has a molecular formula of C₁₈H₂₃NO, a molecular weight of 269.388 g/mol, and a ChemSpider ID of 2152769 . The 4-ethylbenzyl substitution likely enhances lipophilicity compared to unsubstituted benzyl analogs, influencing receptor binding and metabolic stability.

Properties

IUPAC Name |

N-[(4-ethylphenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-3-10-5-7-11(8-6-10)9-12-4-2/h5-8,12H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYGBJWEJFPUOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405880 | |

| Record name | N-(4-ethylbenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869941-67-3 | |

| Record name | N-(4-ethylbenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-ethylbenzyl)ethanamine can be synthesized through several methods. One common approach involves the reductive amination of 4-ethylbenzaldehyde with ethylamine. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon. The reaction conditions often include a solvent like methanol or ethanol and are carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may employ more robust catalysts and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylbenzyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert this compound to primary amines or other reduced forms using agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

Oxidation: Imines, nitriles.

Reduction: Primary amines, secondary amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-(4-ethylbenzyl)ethanamine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Mechanism of Action

The mechanism of action of N-(4-ethylbenzyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved. For example, it may influence neurotransmitter systems or enzyme activity, leading to changes in cellular function .

Comparison with Similar Compounds

N-(2-Methoxybenzyl)-Substituted Derivatives (NBOMe Series)

Compounds such as 25E-NBOMe [2-(4-ethyl-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine] share the ethylbenzyl motif but feature additional methoxy groups at positions 2 and 5 on the phenyl ring. This substitution pattern significantly enhances 5-HT₂A receptor affinity and hallucinogenic potency compared to non-methoxybenzylated analogs like 2C-E (2-(4-ethyl-2,5-dimethoxyphenyl)ethanamine) .

Key Insight : The N-(2-methoxybenzyl) group in 25E-NBOMe increases receptor binding by 10–100-fold compared to 2C-E, demonstrating the critical role of the methoxybenzyl moiety in enhancing pharmacological activity .

Halogen-Substituted Derivatives

N-Benzyl-2-(4-bromophenyl)ethanamine (CAS 128563-34-8) replaces the 4-ethyl group with a bromine atom. This substitution reduces lipophilicity (logP ~3.5) compared to ethyl-substituted analogs but may improve metabolic stability due to decreased susceptibility to oxidative metabolism .

Methoxy-Substituted Phenethylamines

N-Methyl 4-Methoxyphenethylamine (CAS 4091-50-3) features a 4-methoxy group instead of 4-ethyl. The methoxy group increases polarity (logP ~1.8) and alters receptor selectivity, favoring serotonin receptors over dopamine transporters .

Pharmacological and Toxicological Profiles

Receptor Binding and Selectivity

Metabolic Stability

Biological Activity

N-(4-Ethylbenzyl)ethanamine, a substituted ethanamine, has garnered attention in the fields of chemistry and pharmacology due to its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 165.26 g/mol. Its structure features an ethyl group attached to a benzyl moiety, which influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 165.26 g/mol |

| CAS Number | 869941-67-3 |

The biological activity of this compound is primarily attributed to its role as a ligand in various biochemical pathways. It can interact with specific receptors or enzymes, modulating their activity and influencing cellular functions. For instance, it may affect neurotransmitter systems, leading to potential therapeutic applications in neurological disorders.

Biological Applications

- Neurotransmitter Modulation : Compounds with similar structures are often studied for their effects on neurotransmission, suggesting that this compound may have implications in treating conditions like depression or anxiety.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes, which could be beneficial in drug development targeting metabolic pathways .

- Pharmaceutical Development : Its structural properties make it a valuable intermediate in synthesizing more complex organic molecules, including potential pharmaceuticals.

Case Studies

Comparative Analysis with Related Compounds

A comparative study of this compound with other substituted ethanamines reveals variations in biological activity based on structural modifications:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | Potential neurotransmitter modulator | |

| N-(4-Methylbenzyl)ethanamine | Moderate cytotoxicity against cancer cell lines | |

| N-(3,4-Dimethylbenzyl)ethanamine | Enhanced lipophilicity; potential for increased bioavailability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.